2-Fluoro-6-iodotoluene

Catalog No.
S717957
CAS No.
443-85-6
M.F
C7H6FI
M. Wt
236.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-iodotoluene

CAS Number

443-85-6

Product Name

2-Fluoro-6-iodotoluene

IUPAC Name

1-fluoro-3-iodo-2-methylbenzene

Molecular Formula

C7H6FI

Molecular Weight

236.02 g/mol

InChI

InChI=1S/C7H6FI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

InChI Key

MSPXWJMFEVAKHQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1I)F

Canonical SMILES

CC1=C(C=CC=C1I)F

Labeling Agent in Proteomics:

2-F-6-IT is a valuable tool in proteomics research for protein labeling and identification. It reacts with cysteine residues in proteins through a process called alkylation, forming a stable and specific covalent bond. This modification allows for the subsequent detection and analysis of the labeled proteins using various techniques like mass spectrometry [].

Synthesis of Bioactive Molecules:

2-F-6-IT serves as a versatile building block in the synthesis of various bioactive molecules. Its unique combination of functional groups (fluorine and iodine) allows for diverse chemical reactions, enabling the creation of complex molecules with potential therapeutic applications [].

Investigation of Protein-Ligand Interactions:

2-F-6-IT can be employed to study protein-ligand interactions. By selectively labeling specific amino acids within a protein, researchers can gain insights into the binding site and affinity of different ligands [].

Studies of Enzyme Activity:

The strategic incorporation of 2-F-6-IT into substrates allows scientists to probe the activity of specific enzymes. By monitoring the rate of modification or cleavage of the labeled substrate, researchers can gain valuable information about the enzyme's mechanism and function [].

2-Fluoro-6-iodotoluene is an organic compound with the chemical formula C7H6FIC_7H_6FI and a molecular weight of approximately 236.03 g/mol. It is characterized by the presence of fluorine and iodine substituents on a toluene ring, specifically at the 2 and 6 positions, respectively. The compound appears as a clear liquid that can range in color from colorless to light yellow or orange, and it has a boiling point of around 117 °C at reduced pressure (1 kPa) and a flash point of 84 °C .

Typical of aromatic compounds. It can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Additionally, the fluorine atom can influence reactivity through its electronegative properties, potentially facilitating electrophilic aromatic substitution reactions.

For example, reactions involving 2-fluoro-6-iodotoluene may include:

  • Nucleophilic aromatic substitution: Where nucleophiles replace iodine.
  • Electrophilic aromatic substitution: Where electrophiles attack the aromatic ring, influenced by the electron-withdrawing nature of the fluorine atom.

Synthesis of 2-fluoro-6-iodotoluene can be achieved through several methods:

  • Direct Halogenation: Starting with toluene, fluorination can be performed using fluorinating agents such as potassium fluoride in the presence of an organic solvent. This can be followed by iodination using iodine or iodinating agents.
  • Functional Group Transformation: Starting from more complex precursors such as 2-fluoro-6-nitrotoluene, reduction and halogenation steps can yield 2-fluoro-6-iodotoluene.
  • Multi-step Synthesis: A method involving multiple reaction steps including nitration, reduction, and halogenation could also be employed to synthesize this compound from simpler starting materials .

2-Fluoro-6-iodotoluene is primarily utilized as an intermediate in organic synthesis. Its unique halogen substituents make it valuable for:

  • Pharmaceutical Synthesis: As a building block for developing new drugs.
  • Material Science: In the production of advanced materials with specific electronic or optical properties.

Several compounds share structural similarities with 2-fluoro-6-iodotoluene, particularly those that are halogenated derivatives of toluene. Here are some notable examples:

Compound NameChemical FormulaKey Differences
2-FluorotolueneC7H7FLacks iodine; only fluorine substitution
4-IodotolueneC7H7IIodine at the para position
3-Fluoro-4-iodotolueneC7H6F IDifferent positions for fluorine and iodine
2-Chloro-6-iodotolueneC7H6ClIChlorine instead of fluorine

Uniqueness: The combination of both fluorine and iodine substituents at specific positions on the toluene ring gives 2-fluoro-6-iodotoluene unique reactivity patterns compared to its analogs. The presence of these halogens influences both its chemical behavior and potential applications in synthesis and material science.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Fluoro-6-iodotoluene

Dates

Modify: 2023-08-15

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